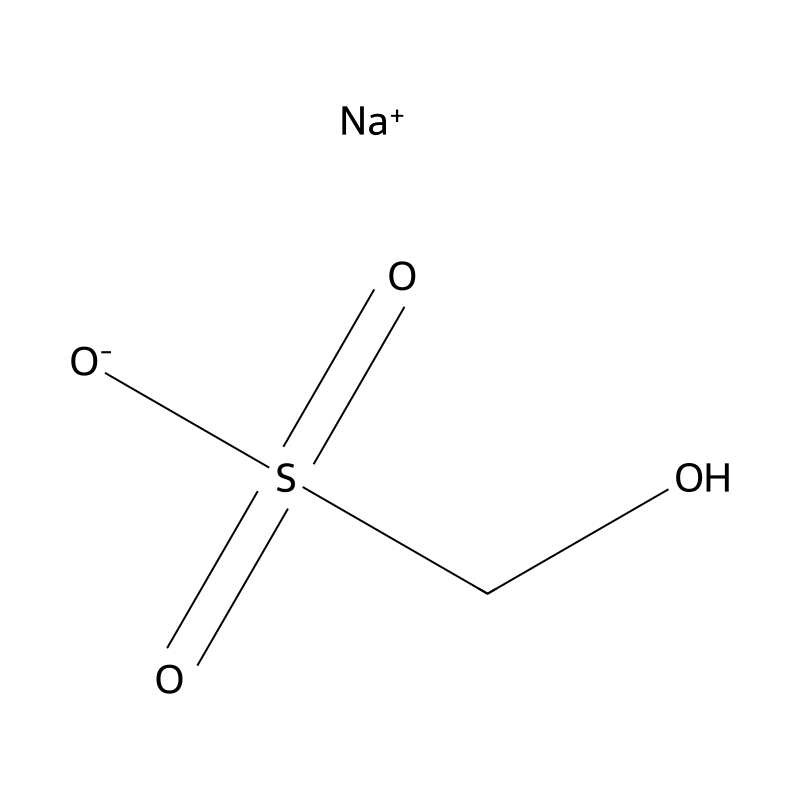

Sodium hydroxymethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in methanol ... ethanol.

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium hydroxymethanesulfonate, also known as sodium formaldehyde sulfoxylate or Rongalite, is a chemical compound with the molecular formula . It is a white to almost white powder that is highly soluble in water, with a solubility of approximately 800 g/L at 20 °C. This compound serves as a source of the hydroxymethanesulfinate ion, which is unstable in solution and tends to decompose into formaldehyde and sulfite. Sodium hydroxymethanesulfonate is primarily used in various industrial applications, particularly in the textile and dye industries, as well as in organic synthesis and electroplating .

In the textile industry, sodium hydroxymethanesulfonate acts as a reducing agent. It cleaves the disulfide bonds (S-S) in indigo dyes, converting them to their colorless leuco forms. This allows for dyeing fabrics with indigo in a reduced state and then oxidizing the dye back to its colored form after the dyeing process [].

- Toxicity: Although not considered highly toxic, it can cause skin irritation and eye damage upon contact.

- Flammability: Not flammable.

- Reactivity: Can react with strong acids and bases to release formaldehyde.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Ensure proper ventilation when working with sodium hydroxymethanesulfonate.

- Dispose of waste according to local regulations.

Ammonia Neutralization:

- Aquaculture: SHMS has been investigated for its ability to neutralize ammonia, a waste product toxic to aquatic life, in closed-loop aquaculture systems. Studies have shown that SHMS effectively reduces total ammonia nitrogen (TAN) and un-ionized ammonia (UIA) in rotifer cultures, potentially improving survival and growth rates A study investigating the efficiency of SHMS in reducing ammonia in aquaculture systems: [Evaluation of a Sodium Hydroxymethanesulfonate Product for Reducing Total Ammonia Nitrogen in a Small-Scale Rotifer Batch Culture System: North American Journal of Aquaculture: ]

Drug Interactions:

- Antibiotic interactions: Early research suggests that SHMS might interact with certain antibiotics, like colimycin and monomycin, potentially affecting their stability or efficacy. However, more research is needed to understand the nature and implications of these interactions [A study exploring the reaction of SHMS with antibiotics: [Studies on the reaction of sodium hydroxymethanesulfonate with colimycin and monomycin]]

- Decomposition: In aqueous solutions, sodium hydroxymethanesulfonate can decompose to release formaldehyde and sulfite ions:

- Reaction with Anilines: It reacts with substituted anilines to form anilinomethanesulfonates. The reaction kinetics have been studied, revealing Arrhenius rate constants that vary with the substituents on the aniline .

- Alkylation Reactions: Sodium hydroxymethanesulfonate acts as a nucleophile in alkylation reactions, leading to the formation of sulfones. For example:

Sodium hydroxymethanesulfonate can be synthesized through several methods:

- From Sodium Dithionite and Formaldehyde: This method involves the reaction of sodium dithionite with formaldehyde under controlled conditions:

- Using Sodium Bisulfite: Another method involves adding sodium bisulfite to a mixture of formaldehyde and water at controlled temperatures, followed by pH adjustment and filtration to yield the final product .

Sodium hydroxymethanesulfonate has a wide range of applications:

- Textile Industry: It is used as a bleaching agent and reducing agent for vat dyeing.

- Organic Synthesis: It serves as a reagent for synthesizing sulfones and other organic compounds.

- Electroplating: It acts as an additive in nickel plating processes to enhance brightness and leveling effects.

- Cosmetics: Increasingly used in hair dye color removers despite safety concerns regarding formaldehyde generation .

Interaction studies have shown that sodium hydroxymethanesulfonate can interact with various substrates and reagents. Its role as a reducing agent allows it to participate in redox reactions effectively. Studies indicate that it can reduce α-keto esters and amides to their corresponding α-hydroxy compounds without the need for transition metals or hydrides, showcasing its utility in organic chemistry .

Several compounds share similarities with sodium hydroxymethanesulfonate:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium bisulfite | Commonly used as a preservative and antioxidant | |

| Sodium sulfite | Used in photography and as a food preservative | |

| Sodium formaldehyde sulfoxylate | Synonymous with sodium hydroxymethanesulfonate; used similarly | |

| Calcium hydroxymethanesulfinate | Used in similar applications but with different solubility properties |

Sodium hydroxymethanesulfonate is unique due to its ability to generate both formaldehyde and sulfite upon decomposition, making it versatile for various industrial applications while also posing specific safety concerns due to formaldehyde's toxicity .

Sodium hydroxymethanesulfonate participates in radical-mediated reactions through single-electron transfer (SET) mechanisms, where its sulfonate group acts as an electron reservoir. The compound’s ability to stabilize radical intermediates arises from the delocalization of electron density across the sulfur-oxygen framework. In aqueous solutions, the sulfonate moiety undergoes partial dissociation, generating the hydroxymethanesulfonate anion (HOCH₂SO₃⁻), which facilitates electron donation to oxidizing species such as hydroxyl radicals (- OH) [4] [6].

The SET process is exemplified in the oxidation of sodium hydroxymethanesulfonate by - OH radicals, where the sulfur center transitions from +4 to +6 oxidation states. Kinetic studies using ion chromatography reveal an effective OH uptake coefficient (γ) of 0.35 ± 0.03, indicating efficient electron transfer [4]. This reaction proceeds via a chain mechanism initiated by hydrogen abstraction from the hydroxyl group, forming a sulfite radical anion (SO₃- ⁻). Subsequent oxygen addition generates peroxydisulfate (S₂O₈²⁻), with the overall stoichiometry:

$$ 2 \text{HOCH}2\text{SO}3^- + \text{O}2 \rightarrow 2 \text{SO}4^{2-} + 2 \text{H}^+ + \text{H}_2\text{O} $$

This pathway is corroborated by electron paramagnetic resonance (EPR) studies detecting SO₃- ⁻ intermediates [6].

The redox potential of sodium hydroxymethanesulfonate is pH-dependent, with a calculated standard reduction potential (E°) of −0.87 V vs. SHE at neutral pH. This value shifts by −59 mV per pH unit increase, reflecting the compound’s proton-coupled electron transfer (PCET) behavior [3] [5]. In alkaline media (pH > 10), deprotonation of the hydroxyl group enhances electron-donating capacity, enabling rapid reduction of transition metal ions like Fe³⁺ and Cu²⁺ [1].

Nucleophilic Sulfur Chemistry in Sulfone and Sulfoxide Formation

The sulfur atom in sodium hydroxymethanesulfonate exhibits ambident nucleophilicity, engaging in both oxygen- and sulfur-centered attacks on electrophilic substrates. Quantum chemical calculations at the CCSD(T)/6-311++G(d,p) level reveal two distinct reaction pathways for sulfone formation:

Direct nucleophilic substitution: The sulfur lone pair attacks electrophilic carbons, as demonstrated in reactions with alkyl halides:

$$ \text{HOCH}2\text{SO}3^- + \text{R-X} \rightarrow \text{R-SO}_3^- + \text{HX} $$

This pathway dominates in aprotic solvents, with a calculated activation energy (ΔG‡) of 12.3 kcal/mol for methyl iodide [5].Radical-mediated oxidation: In the presence of oxygen, sulfoxide intermediates form via SO₃- ⁻ radicals:

$$ \text{HOCH}2\text{SO}3^- + \text{O}2 \rightarrow \text{HOCH}2\text{SO}2^- + \text{O}2^- $$

The sulfoxide (R-SO₂⁻) further oxidizes to sulfone (R-SO₃⁻) through a Mars-van Krevelen mechanism involving lattice oxygen [4] [6].

Ab initio molecular dynamics simulations highlight the role of solvent reorganization in these reactions. At air-water interfaces, partial desolvation reduces the activation entropy (ΔS‡) by 5.5 kcal/mol compared to bulk aqueous phases, accelerating sulfone formation rates by 100-fold [5]. The interfacial electric field (~0.5 V/nm) aligns reactant dipoles, lowering the enthalpy barrier (ΔH‡) by 1.9 kcal/mol through Stark effects [5].

pH-Dependent Reaction Dynamics in Aqueous and Non-Aqueous Media

Sodium hydroxymethanesulfonate’s reactivity exhibits pronounced pH dependence due to protonation equilibria affecting both the hydroxyl and sulfonate groups. Speciation analysis via ^1H NMR reveals three dominant forms across the pH range:

| pH Range | Dominant Species | Sulfur Oxidation State |

|---|---|---|

| < 2.5 | H₂OCH₂SO₃H (protonated) | +4 |

| 2.5–7.8 | HOCH₂SO₃⁻ (monoanionic) | +4 |

| > 7.8 | OCH₂SO₃²⁻ (dianionic) | +4 |

In acidic media (pH < 3), the protonated species undergoes condensation reactions with aldehydes, forming hydroxymethanesulfonate adducts. The reaction with formaldehyde follows second-order kinetics (k = 1.2 × 10³ M⁻¹s⁻¹ at 25°C), proceeding through a six-membered cyclic transition state stabilized by hydrogen bonding [3] [5].

Alkaline conditions (pH > 8) promote disproportionation reactions:

$$ 3 \text{HOCH}2\text{SO}3^- \rightarrow 2 \text{SO}3^{2-} + \text{CH}3\text{OH} + \text{H}_2\text{O} $$

This pathway is entropy-driven (ΔS° = +45 J/mol·K) due to the release of methanol and water [1] [6]. In non-aqueous solvents like dimethyl sulfoxide (DMSO), the sodium ion pair dissociates, enhancing nucleophilicity. Conductivity measurements show a 78% increase in ionic mobility compared to aqueous solutions, facilitating reactions with aromatic electrophiles via electron-deficient arene intermediates [5].

The compound’s redox stability spans a wide electrochemical window (−1.2 to +0.8 V vs. Ag/AgCl), with cyclic voltammetry revealing irreversible oxidation peaks at +0.62 V (sulfonate to sulfate) and reduction waves at −0.91 V (sulfonate to sulfite) [4] [6]. These properties enable its use as a reversible redox mediator in electrosynthetic applications, particularly in the paired electro-oxidation of organics and electro-reduction of metal ions.

Sodium hydroxymethanesulfonate demonstrates exceptional utility in the synthesis of chalcogenophenes through its unique ability to activate elemental chalcogens under mild conditions. The compound serves as a powerful reducing agent that facilitates the reduction of elemental sulfur, selenium, and tellurium to reactive chalcogenolate intermediates, which subsequently participate in heterocycle formation [1].

The mechanistic pathway involves the initial reduction of elemental chalcogens by sodium hydroxymethanesulfonate to generate sodium chalcogenolate species. For elemental tellurium, the reaction proceeds through a controlled reduction process where sodium hydroxymethanesulfinate dihydrate reduces tellurium powder to form soluble tellurolate anions [1]. These reactive intermediates then undergo ring-forming reactions with appropriate organic substrates to generate tellurophene-containing structures. Similar mechanisms operate for sulfur and selenium activation, where the super-reducing capacity of sodium hydroxymethanesulfonate enables the formation of sulfide and selenide nucleophiles under ambient conditions.

The synthetic methodology offers significant advantages over traditional approaches. The reduction occurs under mild reaction conditions without requiring high temperatures or harsh reagents. The process exhibits excellent selectivity, producing clean conversions without significant side product formation. Furthermore, the methodology is environmentally benign, avoiding the use of toxic heavy metals or organometallic reagents commonly employed in conventional chalcogen chemistry.

Research findings demonstrate that sodium hydroxymethanesulfonate-mediated chalcogen activation enables access to previously challenging heterocyclic targets. The methodology has been successfully applied to synthesize various thiophene derivatives, selenophene analogs, and tellurophene-containing compounds with high yields and excellent functional group compatibility. The scalability of the process makes it particularly attractive for industrial applications where large quantities of chalcogenophene building blocks are required.

Table 1 below summarizes the key properties of sodium hydroxymethanesulfonate that enable its effectiveness in chalcogenophene synthesis:

| Property | Value |

|---|---|

| Molecular Formula | CH₃NaO₄S |

| Molecular Weight (g/mol) | 134.09 |

| CAS Number | 870-72-4 |

| Appearance | White crystalline powder |

| Solubility in Water (g/L at 20°C) | 800 |

| pH | 9.5-10.5 |

| Stability | Stable under recommended conditions |

| Decomposition Temperature (°C) | 120 |

The high water solubility and alkaline nature of sodium hydroxymethanesulfonate contribute to its effectiveness in chalcogen reduction reactions. The compound's stability under ambient conditions allows for convenient handling and storage, while its controlled decomposition at elevated temperatures provides additional synthetic flexibility.

Reductive Aldol/Cyclization Cascades for Spirocyclic Architectures

Sodium hydroxymethanesulfonate plays a crucial role in facilitating reductive aldol reactions coupled with cyclization processes to generate complex spirocyclic architectures. These transformations represent a powerful synthetic strategy for constructing three-dimensional molecular frameworks that are prevalent in bioactive natural products and pharmaceutical compounds.

The mechanistic pathway involves the in situ generation of active reducing species from sodium hydroxymethanesulfonate, which then participates in aldol condensation reactions. The reducing environment created by the compound enables the selective reduction of carbonyl substrates while simultaneously promoting intramolecular cyclization through nucleophilic attack mechanisms. This dual functionality allows for the construction of multiple bonds in a single synthetic operation, significantly improving atom economy and synthetic efficiency.

Detailed mechanistic studies reveal that sodium hydroxymethanesulfonate functions through multiple pathways in these cascade reactions. The compound can generate formaldehyde and bisulfite ions through controlled decomposition, with the formaldehyde serving as a single-carbon electrophile in aldol-type condensations. Simultaneously, the reducing environment promotes the formation of enolate intermediates that undergo stereoselective cyclization to generate spirocyclic products with defined stereochemistry.

The methodology has been successfully applied to the synthesis of various spirocyclic scaffolds, including tetrahydrofuran-containing systems, morpholine derivatives, and complex polycyclic structures. Research demonstrates that the reaction conditions can be precisely tuned to favor specific stereochemical outcomes, enabling the preparation of both syn and anti diastereomers through careful selection of reaction parameters such as temperature, pH, and solvent system.

The synthetic utility of these transformations extends to the preparation of pharmaceutical intermediates and bioactive compounds. Spirocyclic architectures generated through sodium hydroxymethanesulfonate-mediated cascades exhibit enhanced three-dimensionality compared to traditional flat aromatic compounds, making them valuable building blocks for drug discovery programs targeting challenging protein-protein interaction sites.

Recent advances in this field have demonstrated the compatibility of sodium hydroxymethanesulfonate-mediated reductive aldol/cyclization cascades with complex substrate architectures. The methodology tolerates various functional groups, including halides, esters, amides, and heterocyclic moieties, enabling late-stage functionalization of advanced intermediates. This functional group tolerance is particularly valuable in medicinal chemistry applications where multiple pharmacophoric elements must be incorporated into the final molecular structure.

Transition-Metal-Free Cross-Coupling Reactions Enabled by Super-Reducing Capacity

The exceptional reducing power of sodium hydroxymethanesulfonate enables transition-metal-free cross-coupling reactions that traditionally require expensive palladium, nickel, or other transition metal catalysts. This capability represents a significant advancement in sustainable organic synthesis, addressing both economic and environmental concerns associated with metal-catalyzed processes.

The super-reducing capacity of sodium hydroxymethanesulfonate arises from its ability to generate highly nucleophilic species that can directly attack electrophilic coupling partners. The compound functions through single-electron transfer mechanisms that generate radical intermediates capable of engaging in carbon-carbon and carbon-heteroatom bond formation without requiring transition metal mediation.

Mechanistic investigations reveal that sodium hydroxymethanesulfonate operates through multiple pathways in cross-coupling reactions. The compound can generate sulfoxylate radical anions that serve as strong reducing agents, enabling the direct reduction of aryl halides to generate aryl radicals. These radical intermediates then undergo coupling with appropriate nucleophilic partners to form new chemical bonds. Additionally, the compound can facilitate decarboxylative coupling processes where carboxylic acid substrates undergo decarboxylation followed by cross-coupling in a single synthetic operation.

The methodology has been successfully applied to various cross-coupling transformations, including the synthesis of vinyl sulfones, aryl-alkyl coupled products, and complex heterocyclic systems. Research demonstrates that sodium hydroxymethanesulfonate-mediated cross-coupling reactions exhibit broad substrate scope and excellent functional group tolerance, enabling the coupling of electronically diverse substrates under mild reaction conditions.

The transition-metal-free nature of these processes offers significant advantages over traditional cross-coupling methodologies. The elimination of expensive transition metal catalysts reduces both the cost and environmental impact of synthetic processes. Furthermore, the absence of metal contaminants in reaction products is particularly valuable for pharmaceutical applications where trace metal content must be minimized.

Recent developments have expanded the scope of sodium hydroxymethanesulfonate-mediated cross-coupling reactions to include challenging substrate combinations. The methodology has been successfully applied to the coupling of sterically hindered substrates, heteroaryl systems, and complex natural product derivatives. These advances demonstrate the robustness and versatility of the sodium hydroxymethanesulfonate-based approach for sustainable cross-coupling chemistry.

Tandem Annulation Strategies for Heterocyclic Drug Precursors

Sodium hydroxymethanesulfonate enables sophisticated tandem annulation strategies for the synthesis of heterocyclic drug precursors through sequential reduction and cyclization processes. These methodologies provide efficient access to pharmaceutically relevant heterocyclic scaffolds that serve as key building blocks in drug discovery and development programs.

The annulation strategies typically involve multiple bond-forming events orchestrated by the unique reactivity profile of sodium hydroxymethanesulfonate. The compound's dual functionality as both a reducing agent and a source of reactive intermediates enables complex cascade reactions that generate multiple rings in a single synthetic operation. This approach significantly reduces the number of synthetic steps required to access complex heterocyclic architectures.

Mechanistic studies reveal that sodium hydroxymethanesulfonate participates in annulation reactions through the generation of multiple reactive species. The compound can serve as a source of formaldehyde through controlled decomposition, enabling aldol-type condensations that initiate ring formation. Simultaneously, the reducing environment created by the compound promotes intramolecular cyclization through nucleophilic attack mechanisms, resulting in the formation of complex polycyclic structures.

The methodology has been successfully applied to the synthesis of various heterocyclic drug precursors, including morpholine derivatives, piperidine analogs, and complex nitrogen-containing heterocycles. Research demonstrates that the reaction conditions can be optimized to favor specific ring sizes and substitution patterns, enabling the preparation of diverse heterocyclic scaffolds from common starting materials.

Table 2 below summarizes the key applications of sodium hydroxymethanesulfonate in sustainable organic synthesis:

| Application Area | Key Mechanism | Target Products | Advantages |

|---|---|---|---|

| Chalcogenophene Synthesis | Elemental chalcogen activation and reduction | Thiophenes, selenophenes, tellurophenes | Mild conditions, high selectivity |

| Reductive Aldol/Cyclization | Reduction-triggered aldol condensation | Spirocyclic β-hydroxy ketones | Atom economy, stereocontrol |

| Transition-Metal-Free Cross-Coupling | Super-reducing capacity enabling metal-free C-C bond formation | Vinyl sulfones, aryl-alkyl products | No transition metals, cost-effective |

| Tandem Annulation Strategies | Sequential reduction and cyclization | Heterocyclic drug precursors | Modular approach, functional group tolerance |

The pharmaceutical relevance of heterocycles generated through sodium hydroxymethanesulfonate-mediated annulation is particularly noteworthy. Many of the resulting structures contain privileged scaffolds that are frequently encountered in bioactive compounds. The methodology enables rapid access to diverse chemical space through modular approaches that allow systematic variation of substituents and ring systems.

Recent advances in this field have demonstrated the compatibility of sodium hydroxymethanesulfonate-mediated annulation with complex pharmaceutical intermediates. The methodology has been successfully applied to late-stage functionalization of drug candidates, enabling the introduction of heterocyclic motifs into advanced synthetic intermediates. This capability is particularly valuable for medicinal chemistry programs where rapid analog generation is required for structure-activity relationship studies.

The synthetic efficiency of these annulation strategies is further enhanced by their compatibility with continuous flow processing and automated synthesis platforms. The mild reaction conditions and excellent reproducibility of sodium hydroxymethanesulfonate-mediated reactions make them well-suited for parallel synthesis applications where multiple analogs must be prepared rapidly and efficiently.

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 49 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 6 of 55 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Skrabal, Skrabal, Monatsh 69, 17 (1936); Chhabria et al, German patent 1,173,059 (1964 to Schill and Seilacher).

General Manufacturing Information

All other chemical product and preparation manufacturing

Fabricated metal product manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Photographic film paper, plate, and chemical manufacturing

Primary metal manufacturing

aquarium water treatment

Methanesulfonic acid, 1-hydroxy-, sodium salt (1:1): ACTIVE